Streptonigrin
Overview
Description
Synthesis Analysis
Streptonigrin was a successful target of Total synthesis in 2011 . The synthesis of the potent antitumor agent (±)-streptonigrin has been achieved in 14 linear steps and 11% overall yield from ethyl glyoxalate . The synthesis features a challenging ring-closing metathesis reaction, followed by elimination and aromatization, to furnish a key pentasubstituted pyridine fragment .
Molecular Structure Analysis
The molecular formula of Streptonigrin is C25H22N4O8 . It is composed of four aromatic rings: the aminoquinolinone rings (A and B) and pyridine © ring are nearly coplanar, and the multisubstituted phenyl ring (ring D) is perpendicular to rings A, B, and C .
Chemical Reactions Analysis
Streptonigrin has been the subject of extensive synthetic, biosynthetic, and biological investigations . A new synthetic approach to the C-D ring portion of Streptonigrin analogues has been reported . There is also a full discussion of Weinreb’s end game, which proved capricious in our hands, and how we came to a revised route, plus recent studies evaluating chiral ligands for a demanding asymmetric Suzuki–Miyaura cross-coupling reaction .
Physical And Chemical Properties Analysis
Streptonigrin has a molecular weight of 506.5 g/mol . It is a quinolone and a member of pyridines .
Scientific Research Applications
Interaction with Metal Ions and DNA
Streptonigrin has been studied for its interaction with metal ions and DNA. It is a 7-aminoquinoline-5,8-dione, highly active against a range of human cancers. It was used clinically until 1977, and its antitumor activity is primarily attributed to causing DNA strand scission. Studies show that metal ions play a critical role in the DNA-degradation pathway, either by directly complexing with streptonigrin or catalyzing the production of DNA damaging species. Streptonigrin's interaction with DNA is significantly enhanced when reductively activated or in the presence of transition metal ions (Harding & Long, 1997).
Inhibition of SENP1 and Impact on HIF1α
Research indicates that streptonigrin binds and inhibits the SUMO-specific protease SENP1. This interaction disrupts SENP1-SUMO1 interaction and subsequently reduces the level of hypoxia-inducible factor alpha (HIF1α) in cells. These findings are pivotal for developing SENP1 targeting strategies and modifying streptonigrin for potential clinical use (Ambaye et al., 2018).
Biosynthetic Pathway Investigation
The biosynthesis of streptonigrin involves various intermediates like (2S,3S)-β-methyltryptophan. This process is catalyzed by enzymes from the streptonigrin biosynthetic pathway. Understanding this pathway is crucial for the complete elucidation of streptonigrin's biosynthesis, which could lead to the creation of new streptonigrin analogues (Kong et al., 2016).
Novel Derivatives and Genetic Manipulation
Research on streptonigrin biosynthesis has revealed unusual processes like cryptic carboxyl methylation and an oxidative cleavage of a N-C bond. Understanding these processes provides opportunities to create new streptonigrinoid analogues as potential therapeutic agents through genetic and chemo-enzymatic methods (Xu et al., 2013).
Role in DNA Topoisomerase II Dependent DNA Cleavage
Streptonigrin has been shown to induce mammalian topoisomerase II-dependent DNA cleavage. This cleavage activity is comparable to other known topoisomerase II poisons, suggesting its potential use in studying and targeting this crucial enzyme in cancer therapy (Yamashita et al., 1990).
Cytogenetic Effects
Studies have shown that streptonigrin can alter chromosomes during meiosis in mouse ova, suggesting its cytogenetic effects and potential as a research tool in studying genetic alterations (Jagiello, 1967).
Safety And Hazards
Future Directions
Streptonigrin is gaining attention as a drug molecule owing to its potential antitumor and antibiotic effects . Many investigations have been conducted on this molecule and its derivatives to determine the most effective molecule with low toxicity to enable new drug discovery . Therefore, Streptonigrin and its derived compounds may boost the molecule as a highly interesting target molecule for new drug design, development, and therapy .
properties
IUPAC Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYJZLYGTZKPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960034 | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
74.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532976 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Streptonigrin | |
CAS RN |
3930-19-6 | |
Record name | Streptonigrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3930-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Streptonigrin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rufocromomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STREPTONIGRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261Q3JB310 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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